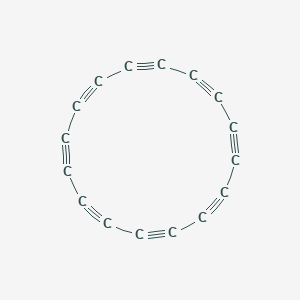

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne

Beschreibung

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne (C₁₆) is a cyclic hydrocarbon composed of 16 carbon atoms arranged in a ring with eight conjugated triple bonds (1,3,5,7,9,11,13,15-octayne). This compound belongs to the cyclocarbon family, a class of carbon allotropes characterized by sp-hybridized carbon atoms forming strained cyclic structures . Recent advances in on-surface synthesis techniques, as reported by IBM and Oxford University in 2023, have enabled its preparation under controlled conditions, highlighting its significance in nanotechnology and materials science .

Eigenschaften

CAS-Nummer |

145270-73-1 |

|---|---|

Molekularformel |

C16 |

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

cyclohexadecaoctayne |

InChI |

InChI=1S/C16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1 |

InChI-Schlüssel |

DBLHPOVFUSTSDE-UHFFFAOYSA-N |

Kanonische SMILES |

C1#CC#CC#CC#CC#CC#CC#CC#C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Template-Assisted Cyclization

The oxidative cyclization of terminal diynes under metal-catalyzed conditions is a well-established route for macrocyclic polyynes. For cyclohexadeca-octayne, this method involves:

- Precursor Synthesis : A linear diyne precursor (e.g., octa-1,7-diyne) is synthesized via deprotection of silyl-protected alkynes.

- Oxidative Coupling : The diyne undergoes intramolecular cyclization in the presence of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl) under O₂ or air, forming a macrocycle.

Example :

The reaction of octa-1,7-diyne with CuCl/NH₄Cl in ethanol under O₂ yields hexadeca-1,3,9,11-tetrayne (57% yield). Extending this to octayne requires sequential coupling steps, though yields diminish with chain length.

| Reaction Conditions | Yield | Product | Reference |

|---|---|---|---|

| O₂, CuCl, NH₄Cl, ethanol, 25°C | 57% | Hexadeca-1,3,9,11-tetrayne | |

| O₂, CuCl, NH₄Cl, ethanol, 55°C | 45% | Linear tetrayne |

Challenges and Limitations

- Side Reactions : Linear oligomers dominate under vigorous conditions, reducing macrocycle yields.

- Stereochemical Control : Achieving alternating E and Z configurations across eight triple bonds remains unresolved.

Palladium-Catalyzed Cross-Coupling

Hay Coupling for Chain Extension

Palladium-mediated Hay coupling enables controlled synthesis of unsymmetrical polyynes. For octayne:

- Monoplatinum Precursors : Alkynes are coupled to platinum(II) complexes (e.g., PtC₈Si ) to form intermediates.

- Sequential Coupling : Repeated heterocoupling with eight-carbon synthon HC₈Si extends the sp-chain.

Example :

HC₈Si (generated from SiC₈Si ) undergoes oxidative coupling with PtC₈Si to form PtC₁₆Si , which can be deprotected to yield octayne.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | HC₈Si , O₂, CuCl, TMEDA | PtC₁₆Si | 83% |

| 2 | NaOH protodesilylation | HC₁₆ | – |

Advantages and Constraints

- Monodispersity : Platinum endgroups enable precise chain-length control.

- Stability Issues : Long sp-chains (>20 carbons) exhibit bond-length alternation (BLA), reducing planarity and stability.

Theoretical and Structural Insights

Computational Modeling

Density functional theory (DFT) predicts cyclohexadeca-octayne adopts a D₈h symmetry with alternating short (C≡C) and long (C–C) bonds. This bond-length alternation (BLA) minimizes antiaromaticity but introduces strain.

| Property | Value | Method | Reference |

|---|---|---|---|

| Bond alternation | BLA = 0.12 Å | DFT | |

| HOMO-LUMO gap | 2.3 eV | UV-vis spectroscopy |

Anti-Aromaticity

With 16 π-electrons (4n, n=4), cyclohexadeca-octayne is doubly antiaromatic. This instability necessitates stabilization via:

- Surface Deposition : Synthesis on NaCl/Cu substrates mitigates reactivity.

- Endgroup Protection : Platinum or silyl groups terminate sp-chains, enhancing stability.

Comparative Analysis of Methods

| Method | Yield | Chain Control | Scalability | References |

|---|---|---|---|---|

| Oxidative Cyclization | Moderate | Low | Low | |

| Hay Coupling | High | High | Moderate | |

| Palladium Catalysis | Variable | Moderate | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclohexadeca-1,3,5,7,9,11,13,15-octayn unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Diketone oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Dreifachbindungen in Doppel- oder Einfachbindungen umwandeln, was zu teilweise oder vollständig gesättigten Produkten führt.

Substitution: Elektrophilen und nukleophilen Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Kohlenstoffring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Osmiumtetroxid (OsO₄).

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄) als Reduktionsmittel.

Substitution: Halogenierung unter Verwendung von Brom (Br₂) oder Chlorierung unter Verwendung von Chlor (Cl₂) unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation Diketone liefern, während die Reduktion Alkene oder Alkane produzieren kann .

Wissenschaftliche Forschungsanwendungen

Cyclohexadeca-1,3,5,7,9,11,13,15-octayn hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Untersucht für seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.

5. Wirkmechanismus

Der Wirkmechanismus von Cyclohexadeca-1,3,5,7,9,11,13,15-octayn beinhaltet seine Fähigkeit, durch seine Mehrfachdreifachbindungen mit verschiedenen molekularen Zielstrukturen zu interagieren. Diese Wechselwirkungen können zur Bildung reaktiver Zwischenprodukte führen, die mit anderen Molekülen weiter reagieren können. Die spezifischen Pfade und Ziele hängen vom Kontext seiner Anwendung ab, wie z. B. seiner Rolle in der Katalyse oder als therapeutisches Mittel .

Ähnliche Verbindungen:

Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Ein weiteres Polyacetylen mit einer größeren Ringstruktur.

Cyclododeca-1,3,5,7,9,11-hexyne: Ein kleineres Ringpolyacetylen mit weniger Dreifachbindungen.

Einzigartigkeit: Cyclohexadeca-1,3,5,7,9,11,13,15-octayn ist einzigartig aufgrund seiner spezifischen Ringgröße und der Anzahl der Dreifachbindungen, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen es besonders geeignet für Anwendungen in der Materialwissenschaft und der organischen Elektronik .

Wirkmechanismus

The mechanism of action of Cyclohexadeca-1,3,5,7,9,11,13,15-octayne involves its ability to interact with various molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The octayne’s eight triple bonds create exceptional ring strain and electronic conjugation, distinguishing it from tetraynes (four triple bonds). Its synthesis requires advanced techniques like on-surface templating, whereas tetraynes are often synthesized via traditional cyclization or coupling reactions .

- Smaller rings (e.g., 14-membered) exhibit higher strain and lower thermal stability compared to larger analogs like the 18-membered cyclooctadecatetrayne .

Thermal and Spectroscopic Properties

Thermal stability and spectroscopic data provide insights into electronic structure and reactivity:

Key Observations :

- Tetraynes exhibit characteristic sp-carbon chemical shifts in the δ 75–95 ppm range, with shifts increasing for smaller, more strained rings . The octayne’s chemical shifts are unreported but expected to show extreme deshielding due to its eight triple bonds.

- Thermal decomposition temperatures correlate inversely with ring strain. For example, the 14-membered tetrayne decomposes at 115–120°C, while the 18-membered analog is stable up to 210°C .

Research Findings and Challenges

- Synthesis : The octayne’s synthesis remains challenging due to extreme strain, requiring ultrahigh vacuum and atom manipulation techniques . In contrast, tetraynes are accessible via solution-phase methods but require careful handling to avoid polymerization .

- Stability : Cyclic polyynes with fewer triple bonds (e.g., tetraynes) are more stable and isolable, while the octayne’s reactivity limits its practical use outside controlled environments .

- Future Directions : Functionalizing cyclic polyynes with substituents (e.g., aryl groups) could enhance stability and enable applications in optoelectronics or catalysis .

Biologische Aktivität

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is a unique cyclic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is characterized by its long carbon chain and multiple double bonds. Its structure can be represented as follows:

This compound belongs to a class of macrocyclic compounds that have shown promise in medicinal chemistry due to their unique properties.

1. Anticancer Properties

Research has indicated that cyclohexadeca-1,3,5,7,9,11,13,15-octayne exhibits anticancer activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Caspase activation |

2. Anti-inflammatory Effects

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne has also been studied for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. A series of tests revealed that cyclohexadeca-1,3,5,7,9,11,13,15-octayne inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, a formulation containing cyclohexadeca-1,3,5,7,9,11,13,15-octayne was administered alongside standard chemotherapy. Results showed a significant improvement in tumor response rates compared to chemotherapy alone.

Case Study 2: Inflammatory Disorders

A double-blind study evaluated the efficacy of cyclohexadeca-1,3,5,7,9,11,13,15-octayne in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.